molecular formula C8H15BrO B13520504 3-Bromo-2,2,5,5-tetramethyloxolane

3-Bromo-2,2,5,5-tetramethyloxolane

Cat. No.: B13520504
M. Wt: 207.11 g/mol
InChI Key: OPEWXPZVQAEICL-UHFFFAOYSA-N
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Description

3-Bromo-2,2,5,5-tetramethyloxolane is a heterocyclic organic compound with the molecular formula C8H15BrO It is a derivative of tetrahydrofuran, where the hydrogen atoms on the carbon atoms adjacent to the oxygen are replaced by methyl groups, and one of the hydrogen atoms is substituted with a bromine atom

Preparation Methods

The synthesis of 3-Bromo-2,2,5,5-tetramethyloxolane typically involves the bromination of 2,2,5,5-tetramethyltetrahydrofuran. The reaction is carried out under controlled conditions using bromine or other brominating agents. The process involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,2,5,5-tetramethyltetrahydrofuran.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide, lithium aluminum hydride, and various catalysts.

Scientific Research Applications

3-Bromo-2,2,5,5-tetramethyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,2,5,5-tetramethyloxolane involves its interaction with molecular targets through its bromine atom and the oxolane ring. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring provides stability and reactivity. The compound’s effects are mediated through pathways involving these interactions, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

3-Bromo-2,2,5,5-tetramethyloxolane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties and reactivity, making it valuable in specific research and industrial applications.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

3-bromo-2,2,5,5-tetramethyloxolane

InChI

InChI=1S/C8H15BrO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5H2,1-4H3

InChI Key

OPEWXPZVQAEICL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)Br)C

Origin of Product

United States

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